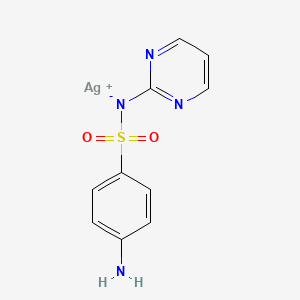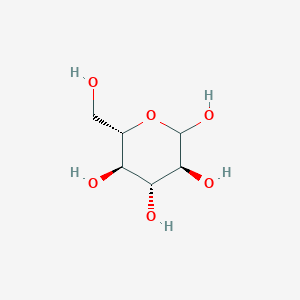
sodium;2-oxo(2,3-13C2)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;2-oxo(2,3-13C2)propanoate, also known as sodium pyruvate, is a compound where the carbon atoms at positions 2 and 3 are isotopically labeled with carbon-13. This compound is a derivative of pyruvic acid and is commonly used in various biochemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Sodium;2-oxo(2,3-13C2)propanoate can be synthesized by neutralizing isotopically labeled pyruvic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where the pyruvic acid is dissolved and then titrated with a sodium hydroxide solution until the pH reaches neutrality. The resulting solution is then evaporated to yield this compound as a crystalline solid .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The isotopically labeled pyruvic acid is produced through fermentation processes using carbon-13 labeled glucose as a substrate. The pyruvic acid is then neutralized with sodium hydroxide in large reactors, and the product is crystallized and purified for commercial use .
化学反応の分析
Types of Reactions
Sodium;2-oxo(2,3-13C2)propanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetic acid and carbon dioxide.
Reduction: It can be reduced to form lactic acid.
Substitution: It can undergo nucleophilic substitution reactions where the carboxylate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products
Oxidation: Acetic acid and carbon dioxide.
Reduction: Lactic acid.
Substitution: Various substituted pyruvates depending on the nucleophile used.
科学的研究の応用
Sodium;2-oxo(2,3-13C2)propanoate is widely used in scientific research due to its role in metabolic pathways and its isotopic labeling, which allows for detailed studies of metabolic processes. Some applications include:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Used in studies of cellular metabolism and energy production.
Medicine: Used in metabolic studies and as a supplement in cell culture media to enhance cell growth and viability.
Industry: Used in the production of various chemicals and as a food additive.
作用機序
Sodium;2-oxo(2,3-13C2)propanoate exerts its effects primarily through its role in the glycolytic pathway. It is converted to acetyl-CoA, which enters the citric acid cycle, leading to the production of ATP, the primary energy currency of the cell. The isotopic labeling allows for the tracking of carbon atoms through metabolic pathways, providing insights into the mechanisms of energy production and metabolic regulation .
類似化合物との比較
Similar Compounds
Sodium propionate: Similar in structure but lacks the keto group.
Sodium acetate: Similar in structure but has a methyl group instead of the keto group.
Sodium lactate: Similar in structure but has a hydroxyl group instead of the keto group.
Uniqueness
Sodium;2-oxo(2,3-13C2)propanoate is unique due to its isotopic labeling, which allows for detailed metabolic studies. Its keto group also makes it a versatile intermediate in various chemical reactions, distinguishing it from other similar compounds .
特性
IUPAC Name |
sodium;2-oxo(2,3-13C2)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i1+1,2+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEPDZWVDSPTHF-AWQJXPNKSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.029 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]azanium;chloride](/img/structure/B7801990.png)
![potassium;(2R)-2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetate](/img/structure/B7801991.png)
![D-arabino-Hex-1-enitol, 1,5-anhydro-2-deoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-, 3,4-diacetate](/img/structure/B7801997.png)

![calcium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;pentahydrate](/img/structure/B7802002.png)








